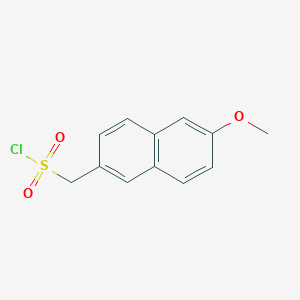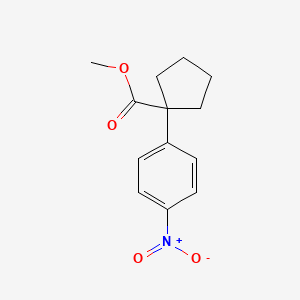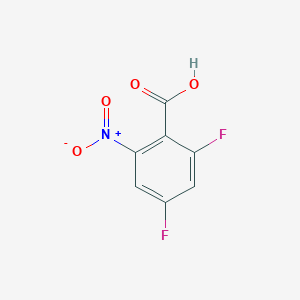![molecular formula C7H8BrF2N3 B15240358 3-Bromo-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15240358.png)
3-Bromo-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a bromine atom and a difluoromethyl group attached to a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic system containing both pyrazole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid, leading to the formation of the desired product . Another method involves the use of trifluoroacetic acid, which predominantly forms 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted Suzuki–Miyaura cross-coupling reactions has been reported as an efficient synthetic route for related compounds . This method involves the use of aryl and heteroaryl boronic acids and a tandem catalyst to avoid debromination reactions.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different groups through reactions such as the Suzuki–Miyaura cross-coupling reaction.
Electrophilic Addition: The compound can form carbanions, which can then undergo electrophilic addition reactions.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: This reaction uses aryl and heteroaryl boronic acids, with a tandem catalyst (XPhosPdG2/XPhos) to avoid debromination.
Electrophilic Addition: Reactions with BuLi (butyllithium) followed by electrophilic addition.
Major Products Formed
Arylated Derivatives: Through Suzuki–Miyaura cross-coupling, arylated derivatives of the compound can be formed.
Electrophilic Addition Products: Various products can be formed depending on the electrophile used in the reaction.
Scientific Research Applications
3-Bromo-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with various molecular targets. The compound can form carbanions, which can then participate in electrophilic addition reactions, leading to the formation of new bonds and the modification of its structure . The presence of the difluoromethyl group enhances its biological activity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
7-Trifluoromethylpyrazolo[1,5-a]pyrimidine: Similar in structure but contains a trifluoromethyl group instead of a difluoromethyl group.
5-Difluoromethylpyrazolo[1,5-a]pyrimidine: Differently substituted but shares the difluoromethyl group.
Uniqueness
3-Bromo-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to the presence of both a bromine atom and a difluoromethyl group, which confer distinct chemical reactivity and biological activity. The difluoromethyl group enhances its hydrogen-bonding ability, making it a better hydrogen-bond donor compared to its methylated analogues .
Properties
Molecular Formula |
C7H8BrF2N3 |
|---|---|
Molecular Weight |
252.06 g/mol |
IUPAC Name |
3-bromo-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H8BrF2N3/c8-4-3-12-13-5(6(9)10)1-2-11-7(4)13/h3,5-6,11H,1-2H2 |
InChI Key |
FCGHLIDEHSNETR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C=NN2C1C(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


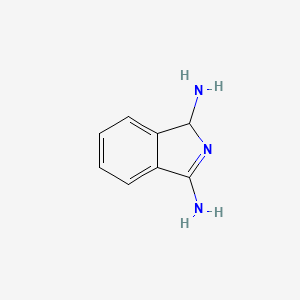
![N-[2-(Cycloheptylamino)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B15240280.png)

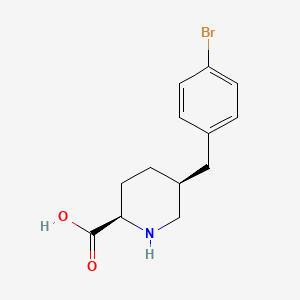
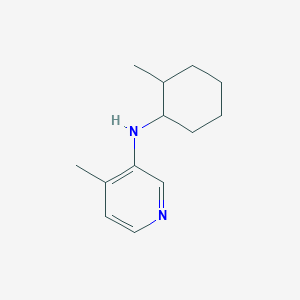
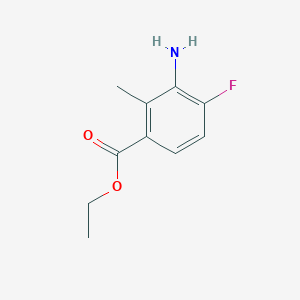
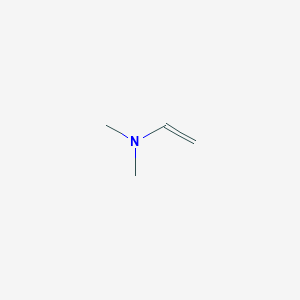
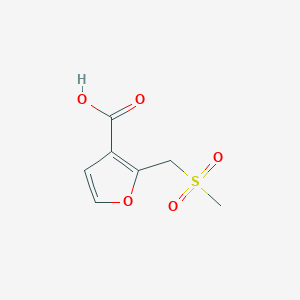
![1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B15240347.png)
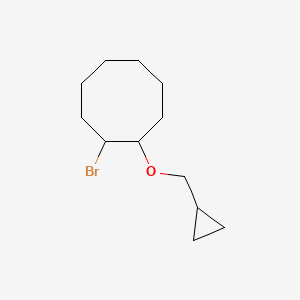
![(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B15240352.png)
